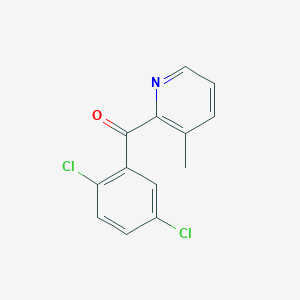

2-(2,5-Dichlorobenzoyl)-3-methylpyridine

Descripción

Chemical Identity and Classification

2-(2,5-Dichlorobenzoyl)-3-methylpyridine (CAS: 1187167-44-7) is classified as a halogenated aromatic heterocyclic compound. Its molecular formula, $$ \text{C}{13}\text{H}{9}\text{Cl}_{2}\text{NO} $$, corresponds to a molecular weight of 266.12 g/mol. The compound belongs to the pyridine family, distinguished by a nitrogen-containing six-membered aromatic ring substituted with a 2,5-dichlorobenzoyl group and a methyl group.

Key synonyms include:

Its classification integrates both functional groups:

Historical Context and Development

The synthesis of this compound emerged from advancements in Friedel-Crafts acylation and halogenation techniques. Early methodologies, such as those described in U.S. Patent 4,612,377 (1986), utilized dihalo compounds and chlorinating agents like phosphorus oxychloride to form pyridine derivatives. Modern synthetic routes, exemplified in Chinese Patent CN107721912A (2017), employ sterically hindered chlorinating agents (e.g., 2,4,6-triisopropyl-3-chlorobenzoyl chloride) to enhance selectivity and yield. Industrial production now leverages continuous-flow reactors and optimized solvent systems (e.g., 1,2,4-trichlorobenzene) to achieve scales exceeding 95% purity.

Nomenclature Systems and IUPAC Designation

The IUPAC name This compound is derived systematically:

- Parent structure : Pyridine (azabenzene).

- Substituents :

- A methyl group at position 3.

- A 2,5-dichlorobenzoyl group at position 2.

Alternative naming conventions include:

Molecular Structure Overview

The molecular structure comprises:

- Pyridine ring : A six-membered aromatic ring with nitrogen at position 1.

- Substituents :

- 2,5-Dichlorobenzoyl group : A benzoyl moiety with chlorine atoms at positions 2 and 5.

- Methyl group : Attached to the pyridine ring at position 3.

The spatial arrangement of substituents influences electronic and steric properties:

- Electron-withdrawing effects : Chlorine atoms increase the electrophilicity of the benzoyl group.

- Steric hindrance : The methyl group at position 3 restricts rotational freedom, stabilizing specific conformers.

Structural Formula :

$$

\text{Cl}2\text{C}6\text{H}3\text{C(O)C}5\text{H}3\text{N(CH}3\text{)}

$$

3D Conformation :

- The dichlorobenzoyl and methyl groups adopt orthogonal positions relative to the pyridine plane, minimizing steric clashes.

Propiedades

IUPAC Name |

(2,5-dichlorophenyl)-(3-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO/c1-8-3-2-6-16-12(8)13(17)10-7-9(14)4-5-11(10)15/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFJVWFYEUSYYLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis via Friedel-Crafts Acylation

The synthesis of 2-(2,5-Dichlorobenzoyl)-5-methylpyridine can be achieved through Friedel-Crafts acylation. This method involves reacting 2,5-dichlorobenzoyl chloride with 5-methylpyridine in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).

- The reaction must be performed under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

- Using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Acylation of Methylpyridine with Dichlorobenzoyl Chloride

2-(2,6-Dichlorobenzoyl)-4-methylpyridine can be synthesized through the acylation of 4-methylpyridine with 2,6-dichlorobenzoyl chloride.

- The reaction typically requires a base, like pyridine or triethylamine, to neutralize the hydrochloric acid generated during the process.

- Suitable solvents for the reaction include dichloromethane or chloroform.

- The reaction is often conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Considerations:

- Industrial methods use large reactors and efficient mixing to maintain uniformity.

- Close monitoring of the reaction is essential to optimize conditions and maximize yield.

- Purification techniques like recrystallization or chromatography are used to achieve the desired product purity.

Alternative Synthesis: Preparation of 2-chloro-5-methylpyridine

The preparation of 2-chloro-5-methylpyridine from a dihalo compound of formula (I) can be achieved in a single step by contacting the dihalo compound with a chlorinating agent at an elevated temperature.

- The dihalo compound of formula (I) is 2-oxo-5-methyl-5,6-dichloropiperidine.

- The chlorinating agent is preferably phosphorus oxychloride or phosgene, used in stoichiometric excess (up to 70 mole %, preferably about 50%).

- The dihalo compound is dissolved in a high boiling solvent, such as toluene, xylene, chlorobenzene, o-dichlorobenzene, or preferably 1,2,4-trichlorobenzene.

- The solution is heated to between 80° and 130° C, ideally about 120° C, and the chlorinating agent is introduced over 0.5 to 10 hours, typically 1 to 2 hours.

- After the addition, the solution is maintained at an elevated temperature for an additional period, depending on the chlorinating agent's addition time.

Reaction Conditions and Steps:

- Initial Setup : A 500 ml 4-neck flask is equipped with a stirrer, thermometer, addition funnel, and condenser.

- Morpholine Addition : Charge 191.7 g (2.2 m) of morpholine and 138.2 g (1 m) of anhydrous potassium carbonate to the flask.

- Cooling : Cool the mixture to -5° C using an ice-salt bath and maintain stirring.

- Propionaldehyde Addition : Add 58 g (1 m) of propionaldehyde over 55 minutes while keeping the pot temperature at -5° C.

- Reaction Completion : Allow the temperature to rise to 25° to 27° C and continue the reaction for 2 hours at 25° C.

- Filtration : Filter the product and wash the filter cake with four 15 ml portions of toluene.

- Vacuum Stripping : Heat the filtrate under vacuum using a 1-foot Vigreux column to strip morpholine. Maintain an oil bath temperature of 85° to 112° C, a pot temperature of 70° to 90° C, a vapor temperature of 41° to 58° C, and a pressure of approximately 35 to 40 mm of Hg. Continue vacuum stripping until 133.3 g of product is obtained as a residue. GLC and GC/MS confirm that the predominant product is 4-(2-propenyl)morpholine.

\$$

\text{5-methyl-3,4-dihydro-2(1H)-pyridone} \xrightarrow{\text{halogenating agent}} \text{dihalo compound of formula (I)}

\$$

\$$

\text{dihalo compound of formula (I)} \xrightarrow{\Delta, \text{ optional solvent}} \text{pyridine of formula (II)}

\$$

Análisis De Reacciones Químicas

Types of Reactions

2-(2,5-Dichlorobenzoyl)-3-methylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dichlorobenzoyl group.

Oxidation and Reduction: The pyridine ring can undergo oxidation and reduction reactions under appropriate conditions.

Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation of the pyridine ring can produce pyridine N-oxide .

Aplicaciones Científicas De Investigación

2-(2,5-Dichlorobenzoyl)-3-methylpyridine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 2-(2,5-Dichlorobenzoyl)-3-methylpyridine involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or proteins, leading to changes in biological pathways. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or protein modulation .

Comparación Con Compuestos Similares

Structural Analogues in Pharmaceutical Chemistry

Ixazomib Citrate vs. Thiazolo-Pyrimidine Derivatives

describes structurally distinct but functionally relevant heterocyclic compounds, such as (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo-[3,2-a]pyrimidine-6-carbonitrile (11a) and (2Z)-2-(4-cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo-[3,2-a]pyrimidine-6-carbonitrile (11b).

| Property | 2-(2,5-Dichlorobenzoyl)-3-methylpyridine | Compound 11a | Compound 11b |

|---|---|---|---|

| Molecular Formula | C₁₄H₁₀Cl₂N₂O₂ (ixazomib core) | C₂₀H₁₀N₄O₃S | C₂₂H₁₇N₃O₃S |

| Molecular Weight (g/mol) | 361.03 (ixazomib) | 386 | 403 |

| Key Substituents | 2,5-Dichlorobenzoyl, 3-methylpyridine | 2,4,6-Trimethylbenzylidene | 4-Cyanobenzylidene |

| Melting Point | Not explicitly reported | 243–246 °C | 213–215 °C |

| Synthetic Yield | High (via hydrolysis of prodrug) | 68% | 68% |

| Functional Role | Proteasome inhibition | Antimicrobial/anticancer agent | Antimicrobial/anticancer agent |

Key Differences :

- Substituent Effects: The dichlorobenzoyl group in this compound confers electrophilic character, enhancing binding to biological targets, while the trimethyl or cyano groups in compounds 11a/b modulate electronic properties for antimicrobial activity .

- Synthesis : Compounds 11a/b are synthesized via condensation reactions with chloroacetic acid and aromatic aldehydes, whereas this compound is generated through hydrolysis of ixazomib citrate under physiological conditions .

Halogenated Pyridine Derivatives

2-Bromo-3-methylpyridine ()

| Property | This compound | 2-Bromo-3-methylpyridine |

|---|---|---|

| Molecular Formula | C₁₄H₁₀Cl₂N₂O₂ | C₆H₆BrN |

| Molecular Weight | 361.03 g/mol | 172.02 g/mol |

| Substituents | Dichlorobenzoyl, methylpyridine | Bromine, methylpyridine |

| Applications | Anticancer therapy | Chemical intermediate |

| Reactivity | Hydrolyzes to active drug | Nucleophilic substitution |

Key Differences :

- Complexity : The dichlorobenzoyl derivative has a larger, multi-functional structure tailored for proteasome inhibition, whereas 2-bromo-3-methylpyridine is a simpler halogenated intermediate used in cross-coupling reactions .

- Pharmacological Relevance : Brominated pyridines are typically intermediates in organic synthesis, lacking direct therapeutic roles, unlike the dichlorobenzoyl derivative, which is pharmacologically active .

Methylpyridine Isomers and Formation Pathways

highlights the atmospheric formation of 3-methylpyridine from acrolein via imine intermediates.

| Property | This compound | 3-Methylpyridine |

|---|---|---|

| Synthesis | Hydrolysis of ixazomib citrate | Acrolein condensation |

| Conditions | Physiological pH/temperature | Ambient temperature, no catalyst |

| Function | Drug activity | Environmental pollutant |

Key Insight: The dichlorobenzoyl derivative’s biological activity contrasts with 3-methylpyridine’s role as a nitroaromatic compound (NOC) in atmospheric chemistry .

Actividad Biológica

2-(2,5-Dichlorobenzoyl)-3-methylpyridine is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including mechanisms of action, research findings, and potential applications.

- Chemical Name : this compound

- CAS Number : 1187167-44-7

- Molecular Formula : C13H9Cl2NO

- Molecular Weight : 270.12 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound is thought to exert its effects through:

- Hydrogen Bonding : Interactions with key amino acid residues in target proteins.

- Hydrophobic Interactions : Stabilization of binding through non-polar interactions with lipid environments or protein structures.

These interactions can lead to modulation of enzymatic activities or alteration in cellular signaling pathways, potentially influencing processes such as cell proliferation and apoptosis.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains.

- Anticancer Potential : Investigations into the cytotoxic effects of this compound have revealed promising results in inhibiting cancer cell lines.

- Anti-inflammatory Effects : Some studies indicate that the compound may modulate inflammatory pathways, offering a basis for further exploration in treating inflammatory diseases.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is essential for assessing its viability as a therapeutic agent:

- Absorption : The compound's solubility and lipophilicity suggest favorable absorption characteristics.

- Metabolism : Initial studies indicate that it may undergo metabolic transformations that could influence its bioactivity.

- Toxicity : Toxicological assessments are necessary to establish safety profiles for potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(2,5-Dichlorobenzoyl)-3-methylpyridine, and how can researchers optimize yield?

- Methodology : The compound can be synthesized via acylation of 3-methylpyridine using 2,5-dichlorobenzoyl chloride as the acylating agent. A typical procedure involves reacting 3-methylpyridine with 2,5-dichlorobenzoyl chloride in anhydrous dichloromethane under nitrogen, catalyzed by a Lewis acid (e.g., AlCl₃), followed by quenching with ice-water and purification via column chromatography . Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of pyridine to acyl chloride) and reaction temperature (0–5°C to minimize side reactions) .

Q. How can researchers characterize the molecular structure of this compound using spectroscopic techniques?

- Methodology :

- NMR : The -NMR spectrum will show a singlet for the methyl group on pyridine (~δ 2.5 ppm), aromatic protons from the dichlorobenzoyl group (δ 7.2–8.1 ppm), and a downfield shift for the carbonyl proton (δ ~8.3 ppm) due to electron withdrawal .

- IR : Key peaks include C=O stretching (~1680 cm) and C-Cl stretches (~750 cm) .

- Mass Spectrometry : Expected molecular ion [M] at m/z 294 (C₁₃H₉Cl₂NO) with fragments at m/z 175 (dichlorobenzoyl ion) and 119 (3-methylpyridine) .

Q. What solvent systems are suitable for solubility and reactivity studies of this compound?

- Methodology : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in dichloromethane. For reactivity studies, use DMF as a solvent for nucleophilic substitutions due to its high polarity and ability to stabilize intermediates. Solubility data should be validated via UV-Vis spectroscopy at λmax ~260 nm .

Advanced Research Questions

Q. How does the electronic environment of the dichlorobenzoyl group influence the compound’s stability under physiological conditions?

- Methodology : The electron-withdrawing Cl substituents on the benzoyl group increase electrophilicity, making the carbonyl susceptible to hydrolysis. To assess stability, incubate the compound in phosphate-buffered saline (pH 7.4) at 37°C and monitor degradation via HPLC. Half-life calculations can be derived from first-order kinetics, with comparisons to analogs (e.g., ixazomib citrate, which hydrolyzes within minutes ).

Q. What strategies can resolve contradictions in bioactivity data between in vitro and in vivo models?

- Methodology : Discrepancies may arise from metabolic instability or poor bioavailability. Use LC-MS/MS to track metabolite formation (e.g., hydrolyzed products) in plasma. For in vitro-in vivo correlation (IVIVC), apply physiologically based pharmacokinetic (PBPK) modeling, incorporating parameters like logP (calculated ~2.8) and protein binding (determined via equilibrium dialysis) .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 3-methylpyridine moiety?

- Methodology : Synthesize analogs with substituents at the pyridine’s 3-position (e.g., -H, -CF₃, -OCH₃) and test inhibitory activity against target enzymes (e.g., proteasome β5 subunit, IC₅₀ ~3.4 nM for ixazomib ). Use molecular docking (e.g., AutoDock Vina) to correlate steric/electronic effects with binding affinity to the active site .

Q. What advanced analytical methods are recommended for detecting trace impurities in synthesized batches?

- Methodology : Employ UPLC-QTOF-MS with a C18 column (2.1 × 50 mm, 1.7 µm) and gradient elution (0.1% formic acid in acetonitrile/water). Key impurities include unreacted 2,5-dichlorobenzoyl chloride (retention time ~3.2 min) and hydrolyzed byproducts. Validate method sensitivity (LOQ ≤ 0.1%) per ICH Q3A guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.